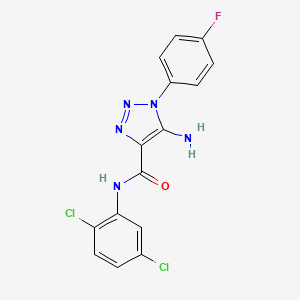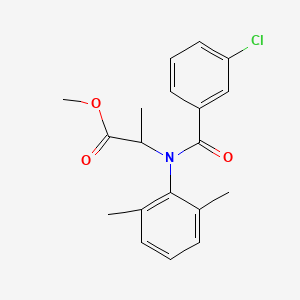![molecular formula C22H25NO2 B5218637 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline, also known as IQ-1, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in research. IQ-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mécanisme D'action
The mechanism of action of 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline involves the inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation and is often dysregulated in cancer. This compound inhibits the activity of this pathway by binding to the protein TCF/LEF, which is a transcription factor that regulates gene expression. By inhibiting the activity of TCF/LEF, this compound prevents the activation of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the Wnt/β-catenin signaling pathway, this compound has been shown to have anti-inflammatory effects. This compound inhibits the production of pro-inflammatory cytokines, which are molecules involved in the immune response. This inhibition of cytokine production leads to a reduction in inflammation. Additionally, this compound has been shown to protect against neurodegeneration in animal models. This compound protects against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, making it readily available for research. This compound has also been shown to have a variety of scientific research applications, making it a versatile tool for investigating various cellular processes. However, this compound also has limitations for lab experiments. It is a synthetic molecule that may not accurately reflect the complexity of natural biological systems. Additionally, this compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research involving 8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline. One potential direction is to investigate the use of this compound as a therapeutic agent for cancer treatment. This compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Investigating the potential of this compound as a cancer treatment could lead to the development of new therapies for cancer patients. Another potential direction is to investigate the use of this compound as a treatment for neurodegenerative diseases. This compound has been shown to protect against neurodegeneration in animal models, making it a potential treatment for diseases such as Alzheimer's and Parkinson's disease. Investigating the potential of this compound as a neuroprotective agent could lead to the development of new therapies for neurodegenerative diseases. Additionally, future research could investigate the off-target effects of this compound to better understand its mechanism of action and potential limitations for lab experiments.
Méthodes De Synthèse
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline can be synthesized using a multi-step process involving the reaction of 2-methyl-5-isopropylphenol with various reagents, including 3-bromopropylamine and 8-hydroxyquinoline. The resulting product is purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline has been shown to have a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. This pathway is often dysregulated in cancer, making this compound a potential therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been shown to protect against neurodegeneration in animal models, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
8-[3-(2-methyl-5-propan-2-ylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16(2)19-11-10-17(3)21(15-19)25-14-6-13-24-20-9-4-7-18-8-5-12-23-22(18)20/h4-5,7-12,15-16H,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRGPHSBSAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

![2-[(4-methylphenyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5218606.png)
![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)

![4,4'-[(2-bromophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5218647.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)
